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Compound of Interest

Compound Name: Glycine-1-13C

Cat. No.: B1329947 Get Quote

Technical Support Center: Solid-State NMR
Analysis of Glycine Polymorphs
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

challenges with the solid-state NMR analysis of glycine polymorphs.

Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate glycine polymorphs using standard ¹H and ¹³C solid-

state NMR?

While ¹H and ¹³C solid-state NMR (ssNMR) can be used, they may not always be reliable for

differentiating glycine polymorphs. The primary challenge lies in the subtle differences in the

local environments of the nuclei in each polymorphic form, which can lead to overlapping

signals or minor chemical shift variations that are difficult to resolve consistently. However, the

isotropic ¹³C chemical shift of the carboxyl group can be a reliable indicator, with the α-glycine

resonance at 176.45 ppm and the γ-glycine resonance at 174.48 ppm at 296 K.[1] This

difference allows for the identification and quantification of polymorphs in a mixture using a ¹³C

CP/MAS spectrum.[1]

Q2: My ¹³C CP/MAS experiment is failing for my glycine sample. What could be the issue?
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A common issue, particularly with the β-polymorph of glycine, is the failure of the cross-

polarization (CP) technique.[2] This often occurs due to a very short proton spin-lattice

relaxation time in the rotating frame (¹H T1ρ).[2][3] If the ¹H T1ρ is too short, the polarization

transfer from protons to carbons cannot occur efficiently, leading to a weak or absent ¹³C

signal. The β-polymorph of glycine is known to have a short ¹H T1ρ at room temperature,

making it difficult to observe with typical millisecond contact times during CP/MAS experiments.

Additionally, β-glycine is unstable and can convert to the α-form under magic-angle spinning

(MAS).

Q3: Are there more robust ssNMR techniques for differentiating glycine polymorphs?

Yes, ultra-wideline ¹⁴N solid-state NMR has proven to be a very effective method. The ¹⁴N

quadrupolar interaction is highly sensitive to the local electric field gradient around the nitrogen

nucleus, which differs significantly between the α, β, and γ polymorphs. This results in unique

quadrupolar parameters (CQ and ηQ) and effective transverse relaxation times (Teff2) for each

form, allowing for unambiguous identification. High-resolution solid-state ²H MAS NMR of

deuterated glycine can also be used, as the deuterium quadrupole interaction is sensitive to

differences in the reorientation rate of the -N⁺D₃ group in the different polymorphs.

Q4: How can I confirm the polymorphic form of my glycine standard for chemical shift

calibration?

Since the polymorphic form is often not specified on reagent bottles, it's crucial to verify it. You

can distinguish between the common and stable α and γ polymorphs by their distinct ¹³C

carbonyl chemical shifts: 176.5 ppm for α-glycine and 174.6 ppm for γ-glycine. Another method

involves varying the contact time in a ¹³C CP/MAS experiment. A long contact time (e.g., 20 ms)

will result in a significantly attenuated carbonyl signal for the γ-polymorph due to its different ¹H

T1ρ characteristics compared to the α-polymorph.
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Problem Possible Cause Suggested Solution

Poor resolution in ¹H ssNMR

spectra

Insufficient MAS speed or

suboptimal pulse sequence for

proton decoupling.

For glycine, CRAMPS

experiments at MAS speeds of

35-55 kHz can provide higher

resolution than fast MAS

experiments at 65 kHz.

No signal in ¹³C CP/MAS for β-

glycine

The ¹H T1ρ of β-glycine is too

short for efficient cross-

polarization at ambient

temperature.

Use direct excitation of ¹³C

instead of CP/MAS. Note that

β-glycine is unstable and may

convert to α-glycine under

MAS.

Overlapping signals in ¹³C

spectra of mixed polymorphs

The chemical shift differences,

particularly for the methylene

carbon, can be small.

Focus on the well-resolved

carboxyl carbon signals. The

α-form appears at ~176.5 ppm

and the γ-form at ~174.6 ppm.

Difficulty in distinguishing α

and γ polymorphs

The ¹³C chemical shift

difference is small (~2 ppm).

Perform a ¹³C CP/MAS

experiment with a long contact

time (20 ms). The γ-polymorph

signal will be significantly

weaker. Alternatively, use ¹⁴N

ssNMR, which provides more

distinct spectral parameters for

each polymorph.

Acoustic ringing in the FID for

γ-glycine

γ-glycine is piezoelectric,

which can cause artifacts in

the NMR signal.

This is an inherent property of

the material. Careful probe

tuning and background

subtraction can help minimize

the impact of acoustic ringing.

Quantitative Data Summary
The following tables summarize key quantitative data from solid-state NMR experiments on

glycine polymorphs.
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Table 1: ¹³C Isotropic Chemical Shifts of Glycine Polymorphs

Polymorph Carboxyl Carbon (ppm) Methylene Carbon (ppm)

α-glycine 176.5 43.4

β-glycine Between α and γ -

γ-glycine 174.6 43.4

Table 2: ¹⁴N Quadrupolar Parameters and Relaxation Times for Glycine Polymorphs

Polymorph CQ (MHz) ηQ Teff₂ (¹⁴N) (ms)

α-glycine 1.20 ± 0.02 0.52 ± 0.02 1.8 ± 0.2

β-glycine 1.26 ± 0.03 0.42 ± 0.03 0.9 ± 0.1

γ-glycine 1.19 ± 0.02 0.38 ± 0.02 1.3 ± 0.1

Data adapted from Veinberg et al., CrystEngComm, 2015.

Experimental Protocols
Protocol 1: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR

This protocol is suitable for identifying and quantifying the α and γ polymorphs of glycine.

Sample Preparation: Thoroughly crush the glycine sample into a fine powder using a mortar

and pestle to ensure homogeneous crystallite orientations and efficient packing. Pack the

sample into a zirconia rotor (e.g., 4 mm outer diameter).

Spectrometer Setup:

Insert the rotor into the MAS probe.

Tune the probe to the ¹H and ¹³C frequencies.
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Set the magic angle precisely. The shape of the glycine carbonyl signal is very sensitive to

the magic angle and can be used for fine adjustment.

Acquisition Parameters (Example for a 300 MHz spectrometer):

MAS Speed: 5 kHz

¹H π/2 Pulse Width: ~4 µs

Contact Time: 1.5 ms (for standard acquisition). To differentiate α and γ forms, acquire a

second spectrum with a 20 ms contact time.

Recycle Delay: Set to 5 times the ¹H T1 relaxation time.

Proton Decoupling: Use a high-power decoupling sequence (e.g., TPPM) during

acquisition.

Data Processing:

Apply an appropriate window function (e.g., exponential broadening).

Fourier transform the FID.

Phase and baseline correct the spectrum.

Reference the spectrum using the α-glycine carbonyl resonance at 176.5 ppm as a

secondary standard.

Protocol 2: Ultra-wideline ¹⁴N WURST-CPMG Solid-State NMR

This protocol is highly effective for the unambiguous differentiation of all three glycine

polymorphs (α, β, and γ).

Sample Preparation: Pack the powdered glycine sample into a suitable rotor for a static

ssNMR probe.

Spectrometer Setup:

Use a probe capable of handling the high power required for ultra-wideline NMR.
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Tune the probe to the ¹⁴N frequency.

Pulse Sequence: Employ a frequency-swept Wideband, Uniform Rate, Smooth Truncated

(WURST) pulse combined with a Carr-Purcell Meiboom-Gill (CPMG) refocusing train

(WURST-CPMG).

Acquisition Parameters:

Acquire spectra of stationary (non-spinning) samples.

The WURST pulse ensures uniform excitation across the broad ¹⁴N powder pattern.

The CPMG train enhances sensitivity by acquiring multiple echoes.

Data Processing and Analysis:

Process the acquired data to obtain the ¹⁴N powder pattern spectrum.

Simulate the experimental spectrum to extract the quadrupolar coupling constant (CQ)

and asymmetry parameter (ηQ). These parameters are unique fingerprints for each

polymorph.

Measure the effective transverse relaxation time (Teff2) from the decay of the CPMG echo

train, which also differs between polymorphs.

Visualizations
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Caption: General workflow for solid-state NMR analysis of glycine polymorphs.
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ssNMR Characterization Methods
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Caption: Logical relationships for identifying glycine polymorphs via ssNMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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